molecular formula C13H10BrCl B1322779 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl CAS No. 210113-71-6

4'-(Bromomethyl)-2-chloro-1,1'-biphenyl

Cat. No.: B1322779
CAS No.: 210113-71-6
M. Wt: 281.57 g/mol
InChI Key: AKKKBAAKKXGEQY-UHFFFAOYSA-N
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Description

4’-(Bromomethyl)-2-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromomethyl group at the 4’ position and a chlorine atom at the 2 position on the biphenyl structure

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or organoboron reagents in synthetic chemistry applications.

Mode of Action

In the context of Suzuki-Miyaura coupling, the bromomethyl group in 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl could potentially undergo oxidative addition with a palladium catalyst. This process involves the palladium catalyst donating electrons to form a new palladium-carbon bond . The resulting organopalladium complex can then undergo transmetalation with an organoboron reagent, transferring the organic group from boron to palladium .

Biochemical Pathways

Bromomethyl-substituted compounds have been reported to interact with dna through both alkylation and intercalation . Alkylation involves the transfer of an alkyl group to DNA bases, while intercalation refers to the insertion of planar molecules between DNA base pairs . These interactions can cause DNA damage and affect various biochemical pathways.

Result of Action

Bromomethyl compounds’ potential to alkylate and intercalate dna suggests that they could induce dna damage, potentially leading to mutations or cell death .

Action Environment

The action of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can depend on the reaction conditions, such as the temperature, solvent, and the presence of base . In biological systems, factors like pH and the presence of metabolic enzymes could affect the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl typically involves the bromination of 2-chloro-1,1’-biphenyl. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 4’ position.

Industrial Production Methods

For large-scale industrial production, the process can be optimized by controlling the reaction parameters such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process . Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4’-(Bromomethyl)-2-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted biphenyl derivatives.

    Suzuki-Miyaura Coupling: Biphenyl derivatives with new aryl or alkyl groups.

    Oxidation: Biphenyl carboxylic acids or aldehydes.

Scientific Research Applications

4’-(Bromomethyl)-2-chloro-1,1’-biphenyl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Bromomethyl)-2-chloro-1,1’-biphenyl is unique due to the presence of both bromomethyl and chlorine substituents, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and material science applications.

Properties

IUPAC Name

1-(bromomethyl)-4-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKBAAKKXGEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4′-methyl-2-chloro-biphenyl (1.08 g, 5.33 mmol), NBS (1.14 g, 6.40 mmol) and AIBN (175 mg, 1.06 mmol) in CCl4 (37 mL) was heated at reflux for 3 h. The reaction mixture was diluted with CH2Cl2 and the organic solution was washed sequentially with aqueous saturated NaHCO3 (2×), water (1×), and brine (1×). The organic solution was dried over MgSO4, filtered, and concentrated in vacuo. The product was purified by flash chromatography (hexanes to 5% EtOAc/hexanes) to afford the title compound (920 mg). 1H NMR (CDCl3 400 MHz) δ 7.63-7.25 (m, 8H), 4.56 (s, 2H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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